Computed Physicochemical Profile: Enhanced Aqueous Solubility vs. N-Methyl Analog
A comparative analysis of computed physicochemical properties reveals that the primary amine 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine exhibits significantly higher predicted aqueous solubility and lower lipophilicity than its secondary amine analog, N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine. This is quantitatively supported by differences in key predictive parameters [1][2]. The primary amine has an XLogP of -0.1 and a Topological Polar Surface Area (TPSA) of 64.9 Ų, whereas the N-methyl analog has an XLogP of 0.4 and a TPSA of 51 Ų.
| Evidence Dimension | Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP: -0.1; TPSA: 64.9 Ų |
| Comparator Or Baseline | N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine (CAS 933727-96-9): XLogP: 0.4; TPSA: 51 Ų |
| Quantified Difference | ΔXLogP: -0.5 (more hydrophilic); ΔTPSA: +13.9 Ų (higher polarity) |
| Conditions | Computed properties: XLogP3 (PubChem/XLogP3-AA); TPSA (Cactvs) |
Why This Matters
The lower XLogP and higher TPSA of the target compound predict superior aqueous solubility and potentially reduced non-specific binding, making it a more suitable scaffold for developing soluble, orally bioavailable lead candidates.
- [1] Chem960. 793616-64-5 (2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine). Computed Properties. View Source
- [2] PubChem. N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine. PubChem CID 28064271. Computed Properties. View Source
